molecular formula C6H11NO B12980909 3-Azabicyclo[4.1.0]heptan-7-ol

3-Azabicyclo[4.1.0]heptan-7-ol

Cat. No.: B12980909
M. Wt: 113.16 g/mol
InChI Key: TZYJROZCDIEADC-UHFFFAOYSA-N
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Description

3-Azabicyclo[410]heptan-7-ol is a bicyclic compound that contains a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[4.1.0]heptan-7-ol can be achieved through several methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles using lithium aluminium hydride (LiAlH4) as a reducing agent . This method provides the desired amine as a free base. Another approach involves the use of photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring its availability for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[4.1.0]heptan-7-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Azabicyclo[4.1.0]heptan-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[4.1.0]heptan-7-ol involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom in its structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

3-Azabicyclo[4.1.0]heptan-7-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the nitrogen atom, which imparts distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

3-azabicyclo[4.1.0]heptan-7-ol

InChI

InChI=1S/C6H11NO/c8-6-4-1-2-7-3-5(4)6/h4-8H,1-3H2

InChI Key

TZYJROZCDIEADC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1C2O

Origin of Product

United States

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